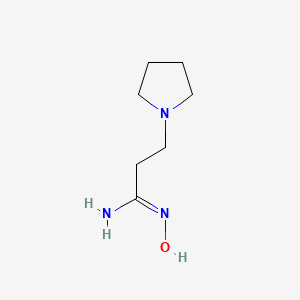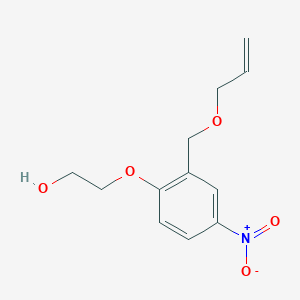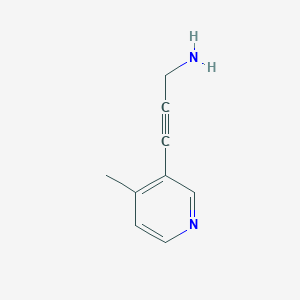
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine is a chemical compound that belongs to the class of propargylamines. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a prop-2-yn-1-amine group at the 3-position. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine can be achieved through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metals such as copper or zinc . The reaction conditions often include the use of a solvent-free environment to promote green chemistry principles .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts can further enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
科学的研究の応用
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine has several scientific research applications:
作用機序
The mechanism of action of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. In the context of neuroprotection, propargylamines are known to inhibit monoamine oxidase enzymes, particularly MAO-B. This inhibition leads to increased levels of neurotransmitters such as dopamine, which can help alleviate symptoms of neurodegenerative diseases . Additionally, the compound may exert its effects by reducing oxidative stress and stabilizing mitochondrial membranes .
類似化合物との比較
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and as an antidepressant.
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor with neuroprotective properties.
Uniqueness
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
3-(4-methylpyridin-3-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H10N2/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,5,10H2,1H3 |
InChIキー |
XVJCSYMVGPVJNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
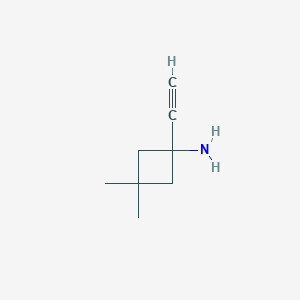
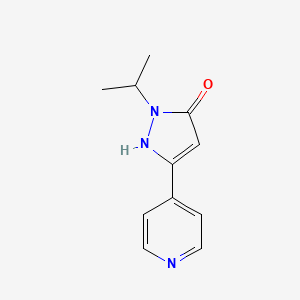
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)
![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
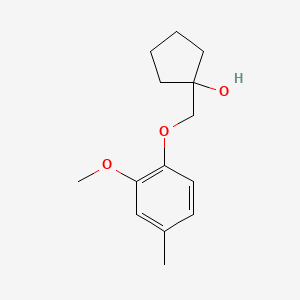

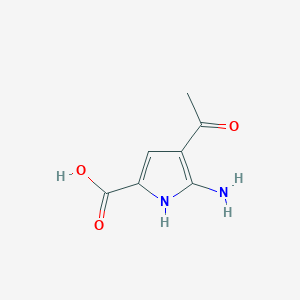
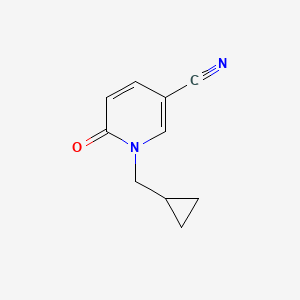
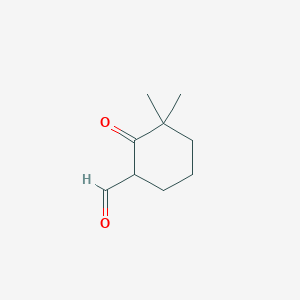
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
